2-(Aminomethyl)-4-nitrophenol: A Technical Guide to Properties, Synthesis, and Applications
2-(Aminomethyl)-4-nitrophenol: A Technical Guide to Properties, Synthesis, and Applications
The following technical guide details the chemical properties, synthesis, and applications of 2-(Aminomethyl)-4-nitrophenol , a distinct chemical entity often confused with its aniline analog, 2-amino-4-nitrophenol.
Executive Summary
2-(Aminomethyl)-4-nitrophenol (CAS: 7383-11-1), also known as 2-hydroxy-5-nitrobenzylamine , is a bifunctional aromatic scaffold characterized by a zwitterionic nature at physiological pH.[1] Unlike its structural cousin 2-amino-4-nitrophenol (which contains an aniline amine), this compound features a benzylamine moiety. This structural difference confers unique basicity (pKa ~10.5 for the amine) and nucleophilicity, making it a critical "reporter group" in enzymology and a versatile ligand precursor in coordination chemistry.
This guide provides a rigorous analysis of its physicochemical profile, validated synthetic routes, and its role as a spectroscopic probe for enzyme active sites.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a phenol core substituted at the para-position with a nitro group (electron-withdrawing) and at the ortho-position with an aminomethyl group.
| Property | Data |
| IUPAC Name | 2-(Aminomethyl)-4-nitrophenol |
| Common Synonyms | 2-Hydroxy-5-nitrobenzylamine; |
| CAS Number | 7383-11-1 |
| Molecular Formula | C |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellow to orange crystalline solid (zwitterionic salt form) |
Zwitterionic Character and pKa Values
A defining feature of 2-(aminomethyl)-4-nitrophenol is its acid-base behavior. It exists as a zwitterion in neutral solution due to the proximity of the acidic phenol and the basic benzylamine.
-
pKa
(Phenolic OH): ~5.9 – 6.0-
Mechanism: The acidity of the phenol is significantly enhanced (pKa lowered from ~7.15 for p-nitrophenol) due to the electrostatic stabilization of the phenoxide anion by the adjacent, positively charged ammonium group (
).
-
-
pKa
(Ammonium ): ~10.5 [2]-
Mechanism: The benzylamine group is a typical primary amine base. Its deprotonation occurs at high pH.
-
Implication for Solubility: The compound is least soluble at its isoelectric point (near pH 8) and highly soluble in acidic (as the cation) or basic (as the anion) aqueous media.
Spectroscopic Signature
The ionization state strongly influences the UV-Vis absorption, a property exploited in its use as a pH reporter.
-
Acidic Form (Phenol):
~320 nm (Colorless/Pale Yellow). -
Basic Form (Phenoxide):
~390–400 nm (Intense Yellow/Orange). -
Note: This large bathochromic shift upon deprotonation allows for sensitive spectrophotometric detection of ionization events in biological systems.
Part 2: Synthetic Routes & Optimization
Two primary routes exist for the synthesis of 2-(aminomethyl)-4-nitrophenol. The choice depends on the required scale and purity.
Route A: The Mannich Reaction (Industrial/Scalable)
This is the most direct method, utilizing the high nucleophilicity of the phenol ring.
-
Reagents: 4-Nitrophenol, Formaldehyde (37% aq.), Ammonia (or Ammonium Acetate).
-
Conditions: Reflux in ethanol or water/alcohol mixture.
-
Mechanism: Electrophilic aromatic substitution where the iminium ion formed from formaldehyde and ammonia attacks the ortho position of the 4-nitrophenol.
Route B: Reductive Amination (High Purity/Labeling)
Preferred when introducing isotopic labels or avoiding bis-substitution byproducts.
-
Precursor: 2-Hydroxy-5-nitrobenzaldehyde (5-Nitrosalicylaldehyde).[3]
-
Reagents: Hydroxylamine (to form oxime) or Ammonia, followed by reduction with Sodium Borohydride (NaBH
) or Catalytic Hydrogenation. -
Advantage: Eliminates the formation of tertiary amine byproducts common in Mannich reactions.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of these synthetic strategies.
Caption: Comparative synthetic pathways. Route A (Top) utilizes Mannich chemistry for scale; Route B (Bottom) uses reductive amination for specificity.
Part 3: Reactivity & Functionalization Strategies
Orthogonal Reactivity
The molecule possesses three distinct reactive centers, allowing for versatile functionalization:
-
Primary Amine (
):-
Reactivity: Nucleophilic attack on acyl chlorides, isocyanates, or aldehydes.
-
Application: Formation of Schiff base ligands (Salen-type) for metal coordination.
-
-
Phenolic Hydroxyl (
):-
Reactivity: Esterification or etherification.
-
Protection: Can be selectively protected as a methoxymethyl (MOM) ether if amine modification is desired first.
-
-
Nitro Group (
):-
Reactivity: Reduction to aniline (
). -
Product: 2-(Aminomethyl)-4-aminophenol (a precursor for oxidation dyes and cross-linkers).
-
Ligand Design (Salen Precursors)
2-(Aminomethyl)-4-nitrophenol is a key building block for "unsymmetrical" Salen ligands.[4] By condensing the amine with a different salicylaldehyde derivative, researchers create ligands that force metal centers into specific electronic environments, useful in asymmetric catalysis.
Part 4: Applications in Drug Discovery & Enzymology
The "Reporter Group" in Enzymology
Historically, this compound (and its N-methyl derivative) served as a critical probe for determining the pKa of active site residues in enzymes like acetoacetate decarboxylase .
-
Methodology:
-
Labeling: The enzyme is reacted with 2-hydroxy-5-nitrobenzaldehyde, forming a Schiff base with a specific active-site lysine.
-
Reduction: The Schiff base is reduced with NaBH
, permanently tethering the 2-hydroxy-5-nitrobenzylamine moiety to the lysine. -
Analysis: The UV-Vis spectrum of the tethered "reporter group" is monitored across pH.[5][6][7]
-
-
Insight: The pKa of the reporter's phenol shifts dramatically (from ~6.0 to ~2.4) when inside the hydrophobic/cationic active site, revealing the electrostatic environment of the catalytic pocket.
Metal Chelation & Bioinorganic Models
The N,O-donor set (Phenol O, Amine N) makes it an excellent bidentate ligand.
-
Copper(II) Complexes: Used to model the active sites of copper-containing enzymes (e.g., Galactose Oxidase).
-
Stability: The six-membered chelate ring formed upon coordination is thermodynamically stable.
Part 5: Safety & Handling Protocols
While less volatile than simpler nitrophenols, 2-(aminomethyl)-4-nitrophenol must be handled with care due to its potential toxicity and irritant properties.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or absorbed through skin. | Wear nitrile gloves and lab coat. |
| Skin/Eye Irritant | Causes serious eye irritation and skin sensitization. | Use safety goggles; wash immediately if contacted. |
| Stability | Stable under ambient conditions; light sensitive. | Store in amber vials under inert atmosphere (N |
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to NOx generation).
References
-
Kokesh, F. C., & Westheimer, F. H. (1971). Reporter group at the active site of acetoacetate decarboxylase.[3][7][8] I. Ionization constant of the nitrophenol.[3][5][6][7][9][10] Journal of the American Chemical Society, 93(26), 7270–7274.
-
Frey, P. A., Kokesh, F. C., & Westheimer, F. H. (1971). Reporter group at the active site of acetoacetate decarboxylase. II.[3][7] Ionization of the amino group. Journal of the American Chemical Society, 93(26), 7266-7270.
-
PubChem. (n.d.). Compound Summary: 2-(Aminomethyl)-4-nitrophenol (CAS 7383-11-1). National Library of Medicine.
-
Zaugg, H. E. (1984).[11] Alpha-Amidoalkylation at Carbon: Recent Advances - Part I. Synthesis, 1984(02), 85-110. (Discusses Mannich-type functionalization of phenols).
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(Aminomethyl)-4-nitrophenol.[1][4][12] (Example of commercial availability and safety data).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Unsymmetric dicopper(II) complexes of dinucleating ligands bearing chemically distinct co-ordination environments - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0226072B1 - Oxidation dye containing 4-amino-2-aminomethyl phenol - Google Patents [patents.google.com]
- 12. chemsynthesis.com [chemsynthesis.com]
